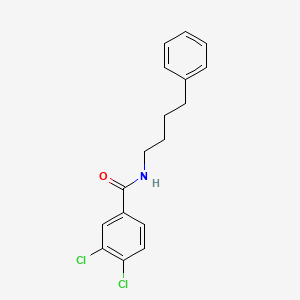

![molecular formula C17H22N2O5S B4702564 3-[(diethylamino)sulfonyl]-N-(2-furylmethyl)-4-methoxybenzamide](/img/structure/B4702564.png)

3-[(diethylamino)sulfonyl]-N-(2-furylmethyl)-4-methoxybenzamide

Overview

Description

The study of benzamide derivatives and similar chemical entities involves exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds often serve as key intermediates or active pharmaceutical ingredients in drug discovery and development processes.

Synthesis Analysis

The synthesis of benzamide derivatives, including those with sulfonyl and methoxy groups, often involves catalytic processes such as Rhodium(III)-catalyzed C-H activation. This method allows for chemodivergent and redox-neutral annulations, enabling the formation of complex molecules from simpler precursors (Youwei Xu et al., 2018). Another approach involves the linear synthesis of compounds through coupling reactions in aqueous alkaline medium followed by O-substitution reactions to obtain desired sulfonyl benzyl derivatives (Muhammad Athar Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as single crystal X-ray diffraction and DFT calculations. These methods provide insights into the influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including denitrogenative rearrangement and oxidative coupling, to produce enaminones and sulfonyl fluoride substituted molecules. These reactions are facilitated by catalytic processes that enable the functionalization and diversification of the molecular structure (T. Miura et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as density and refractive index, can be measured to calculate molar refractivity and polarizability. These properties are indicative of the compound's interactions with light and its electronic structure (R. Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are closely related to their functional groups and molecular structure. For example, the introduction of sulfonyl and methoxy groups can significantly affect the compound's reactivity, binding affinity, and selectivity towards biological targets. Studies on the synthesis and pharmacological properties of benzamide derivatives as serotonin 4 receptor agonists highlight the impact of molecular modifications on biological activity (S. Sonda et al., 2004).

Mechanism of Action

Target of Action

Similar compounds, such as sulfonylureas, are known to target pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin .

Mode of Action

Sulfonylureas, a class of compounds with a similar sulfonyl functional group, stimulate insulin secretion from pancreatic beta cells . They achieve this by closing ATP-sensitive K-channels in the beta-cell plasma membrane, initiating a chain of events that results in insulin release .

Biochemical Pathways

Sulfonylureas, which have a similar mechanism of action, affect the insulin signaling pathway . By stimulating insulin secretion, they influence the downstream effects of insulin, such as the uptake of glucose into cells and the regulation of glucose metabolism .

Result of Action

Based on the mode of action of similar compounds, we can infer that it may lead to an increase in insulin levels, resulting in lower blood glucose concentrations .

properties

IUPAC Name |

3-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S/c1-4-19(5-2)25(21,22)16-11-13(8-9-15(16)23-3)17(20)18-12-14-7-6-10-24-14/h6-11H,4-5,12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBIGLXHSRGOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

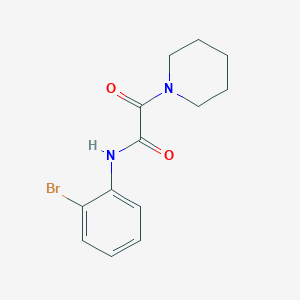

![N-(2-bromophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4702481.png)

![2,4-dichloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4702491.png)

![5-chloro-2-{[2-(2-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4702493.png)

![N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B4702508.png)

![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4702521.png)

![4-[({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4702524.png)

![4-[({1-[(2-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4702528.png)

![4-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B4702537.png)

![1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4702552.png)

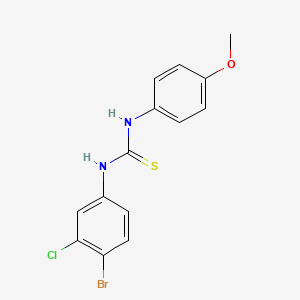

![N-(4-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4702559.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B4702567.png)